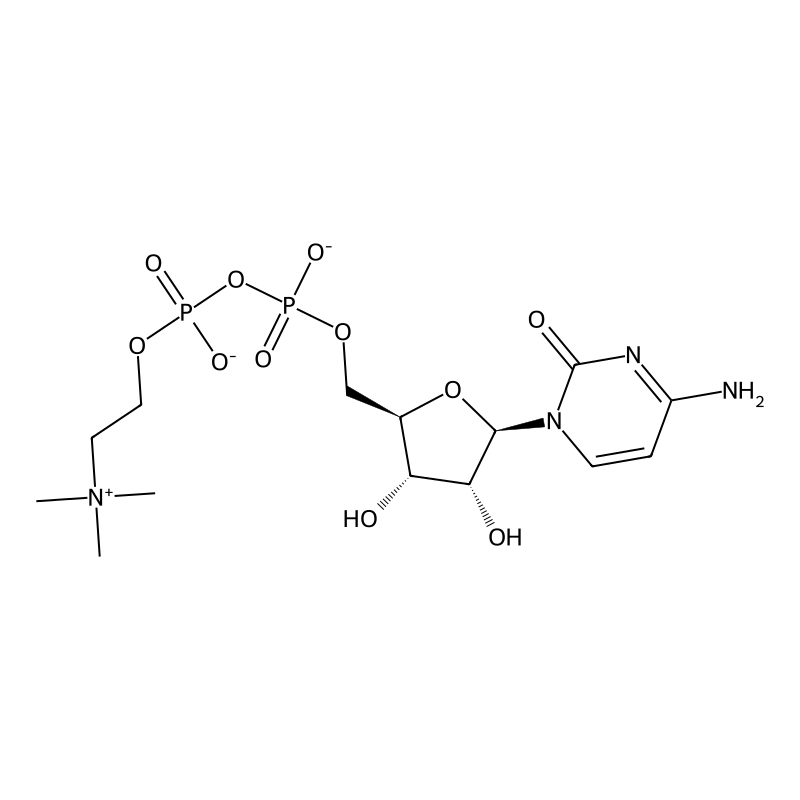

Citicoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Citicoline and Cognitive Function

One promising area of research investigates citicoline's effect on cognitive function. Studies suggest it might be beneficial for:

- Age-related cognitive decline: Some research indicates citicoline supplementation may improve memory and cognitive function in elderly individuals with mild cognitive impairment [].

- Stroke recovery: Studies have shown citicoline might improve cognitive function and functional outcomes after stroke. However, results from different studies can vary.

- Dementia: Research suggests citicoline may slow the progression of dementia, although more robust studies are needed [].

Citicoline and Neuroprotection

Citicoline's potential neuroprotective properties are another area of scientific interest. Research suggests it might:

Citicoline, also known as cytidine diphosphate choline, is a naturally occurring compound in the human body that plays a crucial role in the synthesis of phosphatidylcholine, a vital component of cell membranes. It is classified as a pyrimidine nucleotide and is involved in various biochemical processes, particularly those related to neuronal function and membrane repair. Citicoline has garnered attention for its potential neuroprotective effects and is used both as a dietary supplement and a prescription medication in various countries .

The exact mechanism of action of citicoline is still being investigated, but several potential pathways are explored:

- Enhanced Phosphatidylcholine Synthesis: Citicoline serves as a precursor for phosphatidylcholine, a critical component of brain cell membranes. Increased phosphatidylcholine levels may improve membrane integrity and function [, ].

- Neurotransmitter Support: Citicoline may promote the synthesis of acetylcholine, a vital neurotransmitter for memory and learning [].

- Neuroprotection: Citicoline might have neuroprotective effects by reducing glutamate excitotoxicity (damage caused by excessive glutamate) and enhancing antioxidant activity in the brain [].

- Phosphatidylcholine Synthesis: Citicoline acts as an intermediate in the biosynthesis of phosphatidylcholine from choline. This process involves the conversion of 1,2-diacylglycerol into phosphatidylcholine, which is essential for maintaining cell membrane integrity .

- Hydrolysis: Upon oral administration, citicoline is hydrolyzed in the intestine to yield cytidine and choline, which are then absorbed into the bloodstream. These components can subsequently be resynthesized into citicoline in the liver and other tissues .

Citicoline exhibits several biological activities:

- Neuroprotective Effects: It has been shown to enhance neuronal survival and function by promoting membrane repair and reducing damage from ischemic conditions. Research indicates that citicoline can limit nerve cell membrane damage following traumatic brain injury or stroke .

- Cognitive Enhancement: Studies suggest that citicoline may improve cognitive function, particularly in older adults experiencing age-related memory decline .

- Cholinergic Activity: Citicoline may stimulate cerebral acetylcholinesterase and Na+/K+-ATPase activities independently of acetylcholine, contributing to its neuroprotective properties .

Citicoline can be synthesized through various methods:

- In Vivo Synthesis: In the human body, it is synthesized via two primary pathways:

- Chemical Synthesis: Laboratory synthesis of citicoline involves combining cytidine with phosphocholine under controlled conditions to yield the compound.

Citicoline has diverse applications:

- Neurological Disorders: It is investigated for its potential therapeutic effects on conditions such as stroke, Alzheimer's disease, Parkinson's disease, and traumatic brain injury .

- Cognitive Enhancement: Used as a nootropic agent to enhance memory and cognitive function in aging populations .

- Glaucoma Treatment: Citicoline has shown promise in improving vision in patients with glaucoma when administered orally or via injections .

Several compounds share similarities with citicoline, particularly concerning their roles in neuroprotection and cognitive enhancement. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| Choline | An essential nutrient involved in neurotransmitter synthesis. | Directly supports acetylcholine production but lacks citicoline's membrane repair properties. |

| Phosphatidylcholine | A major component of cell membranes synthesized from choline. | Functions primarily as a structural lipid rather than a precursor like citicoline. |

| Acetyl-L-carnitine | A compound that supports mitochondrial function and energy metabolism. | Primarily focused on energy production rather than membrane synthesis. |

| Alpha-GPC | A choline compound that enhances cognitive function and memory. | More potent than choline alone but less studied than citicoline for neuroprotection. |

Citicoline stands out due to its dual role as both a precursor for phospholipid synthesis and a neuroprotective agent, making it particularly valuable in clinical settings related to brain health.

CDP-Choline Pathway in Phosphatidylcholine Biosynthesis

The CDP-choline pathway, first elucidated by Eugene Kennedy in 1956, represents the predominant mechanism by which mammalian cells synthesize phosphatidylcholine for incorporation into cellular membranes [6]. This pathway, also known as the Kennedy pathway, constitutes a four-step enzymatic sequence that converts exogenous choline into the essential membrane phospholipid phosphatidylcholine [1] [2].

The pathway initiates with the uptake of choline through specific transporters, including high-affinity sodium-dependent choline transporters and low-affinity organic cation transporters [6]. Once internalized, choline undergoes sequential enzymatic transformations through three distinct enzymatic steps. The first step involves the phosphorylation of choline by choline kinase, consuming one molecule of adenosine triphosphate to generate phosphocholine and adenosine diphosphate [1] [7]. This phosphorylation reaction represents the first committed step in phosphatidylcholine synthesis and serves as an important regulatory checkpoint [8].

The second step constitutes the rate-limiting reaction of the entire pathway, catalyzed by phosphocholine cytidylyltransferase [1] [9]. This enzyme converts phosphocholine and cytidine triphosphate into citicoline and pyrophosphate, with the reaction being tightly regulated by membrane lipid composition and subcellular localization [10]. The enzyme's activity is modulated through membrane association, with lipid binding stimulating catalytic activity and determining the overall flux through the pathway [1].

The final step involves the condensation of citicoline with diacylglycerol, catalyzed by either cholinephosphotransferase or choline/ethanolaminephosphotransferase, to produce phosphatidylcholine and cytidine monophosphate [11] [12]. This reaction occurs at the endoplasmic reticulum and trans-Golgi network, with different enzymes showing distinct substrate specificities and subcellular localizations [13].

Research has demonstrated that citicoline occupies a unique position in this pathway as both a product and precursor. When administered exogenously, citicoline is rapidly hydrolyzed in the intestinal tract to yield choline and cytidine, which then enter their respective metabolic pools [14] [15]. The released choline can be re-incorporated into the CDP-choline pathway, while cytidine undergoes conversion to uridine and subsequently to cytidine triphosphate [16]. This dual utilization allows exogenous citicoline to enhance phosphatidylcholine synthesis through multiple mechanisms simultaneously [3].

| Enzyme | EC Number | Substrate 1 | Substrate 2 | Product 1 | Product 2 | Cofactor | Location |

|---|---|---|---|---|---|---|---|

| Choline Kinase (CK) | EC 2.7.1.32 | Choline | ATP | Phosphocholine | ADP | Mg²⁺ | Cytosol |

| Phosphocholine Cytidylyltransferase (CCT) | EC 2.7.7.15 | Phosphocholine | CTP | Citicoline | Pyrophosphate | Mg²⁺ | Nuclear envelope/ER |

| Choline/Ethanolamine Phosphotransferase 1 (CEPT1) | EC 2.7.8.1 | Citicoline | 1,2-diacylglycerol | Phosphatidylcholine | CMP | Mg²⁺ | Endoplasmic reticulum |

| Cholinephosphotransferase 1 (CPT1) | EC 2.7.8.1 | Citicoline | 1,2-diacylglycerol | Phosphatidylcholine | CMP | Mg²⁺ | Trans-Golgi network |

Enzymatic Regulation: Choline Kinase and Phosphotransferase Mechanisms

The enzymatic regulation of citicoline metabolism involves sophisticated control mechanisms that operate at multiple levels, including post-translational modifications, subcellular localization, and allosteric regulation [17] [18]. These regulatory mechanisms ensure precise control of phosphatidylcholine synthesis in response to cellular demands and environmental conditions.

Choline kinase exists in mammalian cells as multiple isoforms encoded by two separate genes, CHKA and CHKB, which produce three distinct enzymatic forms: choline kinase alpha-1, choline kinase alpha-2, and choline kinase beta [8]. The active enzyme functions as homo- or heterodimers, with different kinetic properties depending on subunit composition [1]. Structural studies have revealed that the enzyme undergoes conformational changes upon substrate binding, with the choline-binding site forming a deep hydrophobic groove surrounded by negatively charged residues [7].

The regulation of choline kinase occurs through multiple phosphorylation events mediated by different protein kinases [17] [18]. Choline kinase alpha is phosphorylated by c-Src kinase, which enhances enzymatic activity and promotes translocation from the cytosol to the plasma membrane [18]. This phosphorylation creates a complex with epidermal growth factor receptor, facilitating membrane association and increased catalytic efficiency [17]. Conversely, choline kinase beta is regulated by protein kinase A through phosphorylation of serine residues 39 and 40, resulting in increased catalytic efficiency for both choline and adenosine triphosphate substrates [18].

The kinetic parameters of choline kinase demonstrate its high affinity for choline, with micromolar binding constants that ensure efficient trapping of imported choline as phosphocholine [1]. This high-affinity binding creates a large intracellular pool of phosphocholine, which represents the predominant intermediate in the CDP-choline pathway [1]. The enzyme's magnesium dependence and adenosine triphosphate utilization follow classical Michaelis-Menten kinetics, though substrate inhibition can occur at elevated choline concentrations [8].

Phosphocholine cytidylyltransferase represents the most extensively regulated enzyme in the pathway, functioning as the rate-limiting step that determines overall phosphatidylcholine synthesis rates [1] [9]. The enzyme exists in two major isoforms, CCT alpha and CCT beta, both of which undergo complex regulatory mechanisms involving phosphorylation and membrane association [10] [19]. The enzyme's activity is controlled through a membrane-binding domain that responds to lipid composition, with membrane association dramatically stimulating catalytic activity [1].

The phosphorylation pattern of phosphocholine cytidylyltransferase involves multiple serine and tyrosine residues that modulate enzyme activity and subcellular localization [19]. Phosphorylation of serine 315 and serine 319 in the phosphorylation domain inhibits enzyme activity and prevents membrane association [19]. Dephosphorylation of these residues, particularly serine 319, correlates with enzyme translocation to nuclear membranes and increased catalytic activity [19]. Additionally, tyrosine 359 and serine 362 undergo constitutive phosphorylation that affects enzyme function through different mechanisms [19].

| Enzyme | Substrate | Km (μM) | Vmax (units) | Hill Coefficient | Reference |

|---|---|---|---|---|---|

| Choline Kinase | Choline | Micromolar range | Variable | N/A | Multiple studies |

| CCT (wild-type) | Phosphocholine | 330 | 3399 nmol/min/mg | 1.4 | PMC2785197 |

| CEPT1 | CDP-choline | 36 | 14.3 nmol/min/mg | N/A | TCDB database |

| CEPT1 | CDP-ethanolamine | 98 | 8.2 nmol/min/mg | N/A | TCDB database |

The final enzymatic step involves two distinct phosphotransferases: cholinephosphotransferase 1 and choline/ethanolaminephosphotransferase 1 [13]. These enzymes exhibit different subcellular localizations, with cholinephosphotransferase 1 residing in the trans-Golgi network and choline/ethanolaminephosphotransferase 1 localized to the endoplasmic reticulum [13]. The kinetic analysis reveals that choline/ethanolaminephosphotransferase 1 accounts for the majority of choline phospholipid biosynthesis activity, with significantly higher specific activity compared to cholinephosphotransferase 1 [13].

The substrate specificity studies demonstrate that choline/ethanolaminephosphotransferase 1 exhibits an apparent Km of 36 micromolar for citicoline and 4.2 mol% for diacylglycerol substrates, with a Vmax of 14.3 nanomoles per minute per milligram [12]. The enzyme displays unusual product activation properties, where the formation of phosphatidylcholine stimulates further enzymatic activity [12]. Both enzymes show preferential utilization of specific diacylglycerol molecular species, with di-18:1 diacylglycerol, di-16:1 diacylglycerol, and 16:0/18:1 diacylglycerol serving as preferred substrates [12].

Metabolic Interconversion with Choline and Cytidine Moieties

The metabolic interconversion of citicoline with its constituent choline and cytidine moieties represents a fundamental aspect of cellular nucleotide and phospholipid metabolism [14] [20]. This bidirectional process allows cells to maintain homeostatic balance between membrane synthesis and nucleotide pools while providing metabolic flexibility in response to varying cellular demands [21] [22].

Upon exogenous administration, citicoline undergoes rapid hydrolysis in the intestinal tract and liver, yielding equimolar amounts of choline and cytidine [14] [15]. This hydrolysis occurs through the action of specific phosphatases that cleave the pyrophosphate bonds linking the choline and cytidine moieties [23]. The resulting metabolites enter distinct metabolic pathways, with choline primarily entering phospholipid synthesis and acetylcholine production, while cytidine undergoes conversion to uridine and subsequent phosphorylation to cytidine triphosphate [16].

The choline moiety released from citicoline hydrolysis demonstrates biphasic plasma kinetics, with an initial peak occurring approximately one hour after administration, followed by a second, broader peak at 24 hours post-dosing [4] [14]. This biphasic pattern reflects the complex interplay between absorption, distribution, and metabolic conversion processes [15]. The choline component readily crosses the blood-brain barrier and becomes incorporated into brain phospholipid synthesis, acetylcholine production, and betaine-mediated methylation reactions [21].

Research utilizing radiolabeled citicoline has revealed that plasma choline levels increase in a dose-dependent manner, with elevations persisting for 5 to 10 hours depending on the administered dose [16]. The magnitude of choline elevation is comparable to that achieved with equivalent molar doses of choline chloride, though the peak is delayed by 1 to 2 hours due to the hydrolysis step [16]. This delayed release pattern may provide therapeutic advantages by avoiding the acute cholinergic effects associated with direct choline administration [20].

The cytidine moiety undergoes more complex metabolic transformations, with rapid conversion to uridine occurring in both intestinal and hepatic tissues [14] [16]. Studies in humans have demonstrated that citicoline administration results in substantial increases in plasma uridine levels, with elevations of 70 to 120 percent above baseline values persisting for 5 to 6 hours [16]. This uridine formation represents a quantitatively significant pathway, as the molar increase in plasma uridine often exceeds that of choline following citicoline administration [16].

The conversion of cytidine to uridine involves deamination reactions catalyzed by cytidine deaminases, which remove the amino group to generate uridine [24]. This uridine can then be phosphorylated through sequential kinase reactions to form uridine monophosphate, uridine diphosphate, and ultimately uridine triphosphate [24]. The uridine triphosphate can subsequently be converted to cytidine triphosphate through the action of cytidine triphosphate synthetase, completing the recycling pathway back to cytidine nucleotides [24].

| Administration Route | Primary Metabolite | Secondary Conversion | Peak Plasma Time (hours) | Plasma Elevation Duration (hours) | Bioavailability (%) |

|---|---|---|---|---|---|

| Oral | Choline | Phosphocholine | 1-4 | 5-10 | >90 |

| Oral | Cytidine | Uridine | 1 | 5-6 | >90 |

| Intravenous | Choline | Phosphocholine | 1 | Similar to oral | 100 |

| Intravenous | Cytidine | Uridine | 1 | Similar to oral | 100 |

The intracellular resynthesis of citicoline from its constituent moieties represents a coordinated process involving multiple enzymatic steps [21]. Following uptake of choline and cytidine into target tissues, particularly the brain, these compounds undergo separate metabolic processing before reconvergence in the CDP-choline pathway [15]. The choline component is phosphorylated by choline kinase to form phosphocholine, while cytidine is converted to cytidine triphosphate through the salvage pathway [23].

The efficiency of citicoline resynthesis varies among different tissues, with the brain demonstrating particularly high capacity for incorporating both choline and cytidine moieties into phospholipid synthesis [21]. Magnetic resonance spectroscopy studies have revealed that citicoline administration increases brain choline resonance signals, indicating successful uptake and utilization of the choline component [21]. However, age-related differences in this process have been observed, with older individuals showing decreased brain choline uptake capacity despite similar plasma choline elevations [21].

The metabolic fate of citicoline components extends beyond simple reconstitution of the parent compound. The choline moiety can be diverted into acetylcholine synthesis, particularly in cholinergic neurons where high-affinity choline transporters work in conjunction with choline acetyltransferase to rapidly convert imported choline into the neurotransmitter [6]. Additionally, choline can undergo oxidation to betaine, which serves as a methyl donor in homocysteine metabolism and contributes to cellular methylation reactions [21].

The cytidine component participates in ribonucleic acid synthesis and nucleotide pool maintenance beyond its role in citicoline reformation [23]. The conversion to uridine and subsequent phosphorylation provides a source of pyrimidine nucleotides essential for ribonucleic acid synthesis and various cellular processes [16]. This dual utilization of citicoline components explains the compound's broad biological effects, extending beyond simple phospholipid synthesis to encompass neurotransmitter production and nucleic acid metabolism [3].

| Enzyme | Regulatory Mechanism | Phosphorylation Sites | Effect of Phosphorylation | Cellular Location Change |

|---|---|---|---|---|

| Choline Kinase α | c-Src phosphorylation | Multiple sites | Activity enhancement | Cytosol to membrane |

| Choline Kinase β | PKA phosphorylation | Ser39, Ser40 | Increased catalytic efficiency | No change |

| CCT α | Membrane lipid binding | Ser315, Ser319 | Activity inhibition | Cytosol to nuclear envelope |

| CCT β | Phosphorylation-dependent | Multiple sites | Variable | Variable |

| CEPT1 | Product activation | Unknown | Activity modulation | No change |

The metabolic interconversion processes demonstrate remarkable efficiency, with bioavailability studies indicating greater than 90 percent absorption for orally administered citicoline [15] [23]. This high bioavailability, combined with the rapid conversion to active metabolites, contributes to the compound's therapeutic efficacy [4]. The elimination kinetics follow a biphasic pattern, with elimination half-lives of approximately 56 hours for respiratory carbon dioxide excretion and 71 hours for urinary elimination [15].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06B - Psychostimulants, agents used for adhd and nootropics

N06BX - Other psychostimulants and nootropics

N06BX06 - Citicoline

Pictograms

Irritant

Other CAS

987-78-0

Wikipedia

Dates

2: Farooq MU, Min J, Goshgarian C, Gorelick PB. Pharmacotherapy for Vascular Cognitive Impairment. CNS Drugs. 2017 Sep;31(9):759-776. doi: 10.1007/s40263-017-0459-3. Review. PubMed PMID: 28786085.

3: Agarwal S, Patel BM. Is aura around citicoline fading? A systemic review. Indian J Pharmacol. 2017 Jan-Feb;49(1):4-9. doi: 10.4103/0253-7613.201037. Review. PubMed PMID: 28458415; PubMed Central PMCID: PMC5351236.

4: Secades JJ. Citicoline: pharmacological and clinical review, 2016 update. Rev Neurol. 2016 Dec 23;63(S03):S1-S73. Review. Spanish, English. PubMed PMID: 28417449.

5: Karsy M, Brock A, Guan J, Taussky P, Kalani MY, Park MS. Neuroprotective strategies and the underlying molecular basis of cerebrovascular stroke. Neurosurg Focus. 2017 Apr;42(4):E3. doi: 10.3171/2017.1.FOCUS16522. Review. PubMed PMID: 28366066.

6: Salloum IM, Brown ES. Management of comorbid bipolar disorder and substance use disorders. Am J Drug Alcohol Abuse. 2017 Jul;43(4):366-376. doi: 10.1080/00952990.2017.1292279. Epub 2017 Mar 16. Review. PubMed PMID: 28301219.

7: Chen X, Qiu H, Wang C, Yuan Y, Tickner J, Xu J, Zou J. Molecular structure and differential function of choline kinases CHKα and CHKβ in musculoskeletal system and cancer. Cytokine Growth Factor Rev. 2017 Feb;33:65-72. doi: 10.1016/j.cytogfr.2016.10.002. Epub 2016 Oct 8. Review. PubMed PMID: 27769579.

8: El Sayed I, Zaki A, Fayed AM, Shehata GM, Abdelmonem S. A meta-analysis of the effect of different neuroprotective drugs in management of patients with traumatic brain injury. Neurosurg Rev. 2018 Apr;41(2):427-438. doi: 10.1007/s10143-016-0775-y. Epub 2016 Aug 18. Review. PubMed PMID: 27539610.

9: Secades JJ, Alvarez-Sabín J, Castillo J, Díez-Tejedor E, Martínez-Vila E, Ríos J, Oudovenko N. Citicoline for Acute Ischemic Stroke: A Systematic Review and Formal Meta-analysis of Randomized, Double-Blind, and Placebo-Controlled Trials. J Stroke Cerebrovasc Dis. 2016 Aug;25(8):1984-96. doi: 10.1016/j.jstrokecerebrovasdis.2016.04.010. Epub 2016 May 24. Review. PubMed PMID: 27234918.

10: Grieb P, Jünemann A, Rekas M, Rejdak R. Citicoline: A Food Beneficial for Patients Suffering from or Threated with Glaucoma. Front Aging Neurosci. 2016 Apr 8;8:73. doi: 10.3389/fnagi.2016.00073. eCollection 2016. Review. PubMed PMID: 27092075; PubMed Central PMCID: PMC4824764.

11: Solovieva EY, Farrahova KI, Karneev AN, Chipova DT. [Phospholipids metabolism disorders in acute stroke]. Zh Nevrol Psikhiatr Im S S Korsakova. 2016;116(1):104-112. doi: 10.17116/jnevro201611611104-112. Review. Russian. PubMed PMID: 27045147.

12: Siddiqi N, Harrison JK, Clegg A, Teale EA, Young J, Taylor J, Simpkins SA. Interventions for preventing delirium in hospitalised non-ICU patients. Cochrane Database Syst Rev. 2016 Mar 11;3:CD005563. doi: 10.1002/14651858.CD005563.pub3. Review. PubMed PMID: 26967259.

13: Gore C, Wu C. Medical Therapies of Amblyopia: Translational Research to Expand Our Treatment Armamentarium. Semin Ophthalmol. 2016;31(1-2):155-8. doi: 10.3109/08820538.2015.1114851. Review. PubMed PMID: 26959141.

14: Schmidt A, Minnerup J. Promoting recovery from ischemic stroke. Expert Rev Neurother. 2016;16(2):173-86. doi: 10.1586/14737175.2016.1134324. Epub 2016 Jan 11. Review. PubMed PMID: 26689223.

15: Roberti G, Tanga L, Michelessi M, Quaranta L, Parisi V, Manni G, Oddone F. Cytidine 5'-Diphosphocholine (Citicoline) in Glaucoma: Rationale of Its Use, Current Evidence and Future Perspectives. Int J Mol Sci. 2015 Nov 30;16(12):28401-17. doi: 10.3390/ijms161226099. Review. PubMed PMID: 26633368; PubMed Central PMCID: PMC4691046.

16: Tuttolomondo A, Pecoraro R, Arnao V, Maugeri R, Iacopino DG, Pinto A. Developing drug strategies for the neuroprotective treatment of acute ischemic stroke. Expert Rev Neurother. 2015;15(11):1271-84. doi: 10.1586/14737175.2015.1101345. Epub 2015 Oct 15. Review. PubMed PMID: 26469760.

17: Gareri P, Castagna A, Cotroneo AM, Putignano S, De Sarro G, Bruni AC. The role of citicoline in cognitive impairment: pharmacological characteristics, possible advantages, and doubts for an old drug with new perspectives. Clin Interv Aging. 2015 Sep 3;10:1421-9. doi: 10.2147/CIA.S87886. eCollection 2015. Review. Erratum in: Clin Interv Aging. 2015;10:1625. PubMed PMID: 26366063; PubMed Central PMCID: PMC4562749.

18: Wu S, Kutlubaev MA, Chun HY, Cowey E, Pollock A, Macleod MR, Dennis M, Keane E, Sharpe M, Mead GE. Interventions for post-stroke fatigue. Cochrane Database Syst Rev. 2015 Jul 2;(7):CD007030. doi: 10.1002/14651858.CD007030.pub3. Review. PubMed PMID: 26133313.

19: Martynov MY, Gusev EI. Current knowledge on the neuroprotective and neuroregenerative properties of citicoline in acute ischemic stroke. J Exp Pharmacol. 2015 Oct 1;7:17-28. doi: 10.2147/JEP.S63544. eCollection 2015. Review. PubMed PMID: 27186142; PubMed Central PMCID: PMC4863531.

20: Wignall ND, Brown ES. Citicoline in addictive disorders: a review of the literature. Am J Drug Alcohol Abuse. 2014 Jul;40(4):262-8. doi: 10.3109/00952990.2014.925467. Epub 2014 Jun 20. Review. PubMed PMID: 24950234; PubMed Central PMCID: PMC4139283.

Explore Compound Types